molecular formula C15H10Cl2N2OS2 B5300030 3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide

3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide

Cat. No. B5300030
M. Wt: 369.3 g/mol
InChI Key: OITRFEZCTQFLGP-LSCVHKIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-1-benzothiophene-2-carbohydrazide, commonly known as CTH, is a chemical compound that has been widely used in scientific research. CTH belongs to the class of benzothiophene derivatives, which have been extensively studied for their various biological activities.

Mechanism of Action

The mechanism of action of CTH is not fully understood, but it has been reported to act through various pathways. CTH has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). CTH has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, CTH has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
CTH has been reported to exhibit various biochemical and physiological effects. CTH has been reported to reduce the levels of glucose and insulin in diabetic rats. CTH has also been reported to improve cognitive function in Alzheimer's disease and Parkinson's disease models. Additionally, CTH has been reported to reduce the levels of pro-inflammatory cytokines in animal models of inflammation.

Advantages and Limitations for Lab Experiments

CTH has several advantages for lab experiments. CTH is relatively easy to synthesize and has been optimized for high yield and purity. CTH has also been extensively studied for its various biological activities, making it a useful tool for scientific research. However, CTH also has some limitations for lab experiments. CTH is a relatively new compound, and its long-term effects are not fully understood. Additionally, CTH has not been extensively studied in humans, and its safety and efficacy in humans are not well established.

Future Directions

There are several future directions for the study of CTH. One potential future direction is the development of new drugs based on CTH. Several research studies have reported the use of CTH as a lead compound for the development of new drugs. Another potential future direction is the study of the long-term effects of CTH. More research is needed to understand the long-term effects of CTH and its safety and efficacy in humans. Additionally, more research is needed to understand the mechanism of action of CTH and its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of CTH involves the reaction of 1-benzothiophene-2-carbohydrazide with 5-chloro-2-thiophene carboxaldehyde in the presence of 3-chloroacetyl chloride. The reaction takes place under reflux conditions in a suitable solvent. The resulting product is then purified by recrystallization to obtain pure CTH. The synthesis of CTH has been reported in several research articles and has been optimized for high yield and purity.

Scientific Research Applications

CTH has been extensively studied for its various biological activities and has shown promising results in several scientific research applications. CTH has been reported to exhibit anti-cancer, anti-inflammatory, and anti-bacterial activities. CTH has also been studied for its potential use in the treatment of diabetes, Alzheimer's disease, and Parkinson's disease. Several research studies have reported the use of CTH as a lead compound for the development of new drugs.

properties

IUPAC Name

3-chloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2OS2/c1-8(10-6-7-12(16)21-10)18-19-15(20)14-13(17)9-4-2-3-5-11(9)22-14/h2-7H,1H3,(H,19,20)/b18-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITRFEZCTQFLGP-LSCVHKIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=C(C2=CC=CC=C2S1)Cl)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)C1=C(C2=CC=CC=C2S1)Cl)/C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[(Z)-1-(5-chlorothiophen-2-yl)ethylideneamino]-1-benzothiophene-2-carboxamide

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